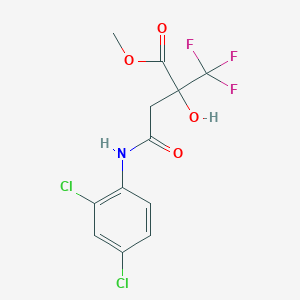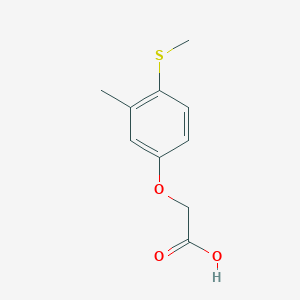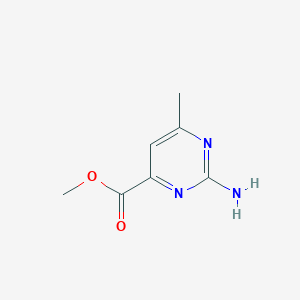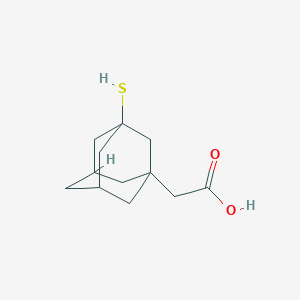![molecular formula C20H20N4 B397117 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline CAS No. 53003-21-7](/img/structure/B397117.png)
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structural motif that combines an indole and quinoxaline framework, making it a versatile scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by functionalization with piperidine. Common catalysts for these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that utilize microwave irradiation and aqueous media to achieve high yields and purity. The use of nanoparticles as catalysts has proven effective in optimizing these processes .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Exhibits antiviral and antitumor activities, making it a candidate for drug development.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline involves intercalation into the DNA helix, disrupting vital processes for DNA replication . This intercalation can lead to the inhibition of viral replication and the induction of cytotoxic effects in tumor cells.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar structural framework but lacks the piperidin-1-ylmethyl group.
6H-Indolo[2,3-b]quinoxaline: Another derivative with different substituents that exhibit varying biological activities.
Uniqueness
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-1-ylmethyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-6-12-23(13-7-1)14-24-18-11-5-2-8-15(18)19-20(24)22-17-10-4-3-9-16(17)21-19/h2-5,8-11H,1,6-7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGIXCCLPBEDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-allyl-N-[4-(2,3,5-trimethylphenoxy)butyl]amine](/img/structure/B397034.png)
![N-allyl-N-[4-(3-methoxyphenoxy)butyl]amine](/img/structure/B397037.png)
![N-allyl-N-[4-(2,5-dichlorophenoxy)butyl]amine](/img/structure/B397038.png)
![N-allyl-N-[4-(2,5-dimethylphenoxy)butyl]amine](/img/structure/B397040.png)
![N-{4-[(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene}-N-methylmethanaminium](/img/structure/B397041.png)






![({3-[(Carboxymethyl)sulfanyl]-1,2,4-thiadiazol-5-yl}sulfanyl)acetic acid](/img/structure/B397056.png)

![4-{[(Ethylamino)carbothioyl]amino}benzoic acid](/img/structure/B397060.png)
